Dmtr-2'-O-C16-RC(AC)-3'-CE-phosphoramidite

Oligonucleotide Synthesis Phosphoramidite Quality Procurement

Standard benzoyl-protected C16 phosphoramidites require 2-hour ammonia deprotection, creating a bottleneck in high-throughput siRNA synthesis. This specialized C16 acetyl-protected cytidine analog solves this by enabling 10-minute AMA deprotection-a 12-fold reduction. - **Key Advantage:** 10-min deprotection vs 2 hours for Bz analog; fully compatible with base-labile modifications (dyes, biotin). - **Application:** Direct building block for ATXN2-targeting RNAi; enables extra-hepatic CNS delivery with >90% mRNA knockdown in spinal cord. - **Supply:** ≥95% purity; stored at -20°C under anhydrous, light-protected conditions.

Molecular Formula C57H82N5O9P
Molecular Weight 1012.3 g/mol
Cat. No. B15620440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmtr-2'-O-C16-RC(AC)-3'-CE-phosphoramidite
Molecular FormulaC57H82N5O9P
Molecular Weight1012.3 g/mol
Structural Identifiers
InChIInChI=1S/C57H82N5O9P/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-25-40-67-54-53(71-72(69-41-26-38-58)62(43(2)3)44(4)5)51(70-55(54)61-39-37-52(59-45(6)63)60-56(61)64)42-68-57(46-27-23-22-24-28-46,47-29-33-49(65-7)34-30-47)48-31-35-50(66-8)36-32-48/h22-24,27-37,39,43-44,51,53-55H,9-21,25-26,40-42H2,1-8H3,(H,59,60,63,64)/t51-,53-,54-,55-,72?/m1/s1
InChIKeyNMBMTBHXQJMTLO-LCKVQZKFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-2′-O-C16-rC(Ac)-3′-CE-Phosphoramidite: Overview


DMTr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite (CAS: 2382942-38-1) is a specialized cytidine ribonucleoside phosphoramidite building block designed for the solid-phase synthesis of 2'-O-hexadecyl (C16)-modified oligonucleotides, most notably small interfering RNAs (siRNAs) [1]. The compound features a 5'-dimethoxytrityl (DMTr) protecting group for standard synthesis workflows, a 3'-cyanoethyl (CE) phosphoramidite for stepwise chain elongation, and a hexadecyl (C16) lipid chain conjugated to the 2'-O position of the ribose sugar. This modification is a cornerstone of the clinically validated C16-siRNA conjugate platform, which enables extrahepatic delivery of RNAi therapeutics to tissues including the central nervous system (CNS), eye, and lung [2]. The acetyl (Ac) protection on the cytidine exocyclic amine ensures compatibility with standard deprotection protocols.

Deprotection speed

Compatible with UltraFAST protocols using acetyl-protected cytidine, supporting rapid oligonucleotide cleavage and deprotection.

Lipophilic modification

C16 (hexadecyl) chain enables lipid-siRNA conjugate synthesis for carrier-free cellular uptake and systemic delivery research.

Extra-hepatic targeting

Specifically suited for siRNA studies targeting extra-hepatic tissues (CNS, muscle, lung, heart) based on lipophilicity-driven biodistribution.

Research use only; not for human or veterinary therapeutic applications.

Why Substitution with Standard Analogs Fails


Generic substitution with standard 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), or even unmodified cytidine phosphoramidites fails to recapitulate the defining functional attribute of this building block: the covalent installation of a 2'-O-hexadecyl (C16) lipid chain. The 16-carbon lipid moiety is not an inert structural variant; it is the pharmacologically optimized element that confers the conjugate with its unique extrahepatic tissue-targeting properties, particularly to the CNS, eye, and lung [1]. Shorter (e.g., C12) or longer (e.g., C18) lipid chains, or different conjugation chemistries (e.g., cholesterol, GalNAc), result in significantly altered lipophilicity, pharmacokinetic profiles, and tissue distribution [2]. Therefore, substituting this specific phosphoramidite with any analog lacking the precise 2'-O-C16 modification will fundamentally change the delivery and silencing characteristics of the resulting siRNA conjugate, invalidating the established performance benchmarks.

Benzoyl-protected C16 cytidine analog

May require prolonged ammonia deprotection (hours vs minutes), incompatible with many base-labile modifications and high-throughput workflows.

C12 or C18 chain variants

C12 may reduce hydrophobicity below uptake threshold; C18 or C22 may introduce synthesis insolubility and altered tissue distribution profiles.

2'-O-methyl or 2'-O-MOE modifications

Eliminate the lipophilic delivery advantage, restricting the oligonucleotide to carrier-dependent or hepatocyte-targeted strategies.

Quantitative Evidence vs. Closest Analogs


Deprotection Speed: Acetyl vs Benzoyl Protection

This specific DMTr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite is commercially available with a reported purity of >99% as determined by HPLC, compared to a typical purity of 95% reported for other C16 phosphoramidites [REFS-1, REFS-2]. Higher purity directly translates to improved coupling efficiency and reduced accumulation of deletion products in the final siRNA conjugate, which is critical for in vivo applications.

Deprotection Speed
Head-to-head
Target: 10 min AMA 65°C vs Bz analog: 2 h NH₄OH 65°C (12-fold reduction)
Supports rapid synthesis turnaround and labile modification compatibility
Glen Research UltraFAST protocol; coupling efficiency at least as high as Bz-dC
Oligonucleotide Synthesis Phosphoramidite Quality Procurement

C16 Chain Length: Optimal for siRNA Uptake and Potency

siRNA conjugates synthesized using 2'-O-C16 phosphoramidites, including the rC(Ac) variant, have been shown to achieve sustained RNAi activity for at least 3 months following a single intrathecal or intracerebroventricular administration in rodents and non-human primates [1]. This duration of effect is a key differentiator from earlier lipid-conjugated siRNAs (e.g., cholesterol) and unformulated siRNA, which typically exhibit much shorter silencing windows in vivo, often requiring frequent re-dosing.

Chain Length Optimality
Cross-study
C16 palmitic ranked top for cellular uptake and RNAi potency among 16 lipid-siRNA conjugates
Reported hydrophobicity optimum for siRNA delivery
C22: low solubility; C12: insufficient membrane interaction
RNAi Therapeutics CNS Delivery Durability of Effect

Long-Term Silencing Durability of C16-siRNA in CNS

Modification of siRNA with a C16 lipid chain, which can be introduced via DMTr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite, has been shown to enhance metabolic stability. In a direct nuclease resistance assay, a 4'-O-C16 dT modified anti-Bcl-2 siRNA demonstrated an approximately 2-fold increase in half-life (T1/2) compared to the unmodified siRNA duplex [1]. This enhanced stability is consistent with the class-level observation that C16 conjugation protects against enzymatic degradation.

CNS Durability
Class-level
≥3 months silencing after single intrathecal/ICV dose in rodents and NHPs
Supports CNS durability endpoint context; class-level inference vs unmodified siRNA
Approx. 45–90× longer than unmodified (class estimate)
siRNA Stability Nuclease Resistance Metabolic Stability

Extra-Hepatic Distribution: C16-siRNA vs Cholesterol-siRNA

In a comparative study of lipid-conjugated siRNAs, C16-siRNA (palmitic acid-conjugated at the 5'-end) demonstrated a more potent inhibitory effect on Renilla luciferase activity than siRNAs conjugated with the same lipid at the 3'-end or via alternative palmitoyl conjugation chemistries [1]. While this study uses a 5'-conjugation, the 2'-O-C16 modification from this phosphoramidite is a widely used alternative internal placement known to confer similar or superior stability and activity profiles. This underscores that the C16 lipid itself, and its precise placement, are key determinants of enhanced potency.

Extra-Hepatic Distribution
Head-to-head
C16-siRNA: significant accumulation in lung, muscle, heart vs cholesterol-siRNA: liver-biased
Supports extra-hepatic tissue targeting research
Lipophilicity correlates with LDL-mediated peripheral uptake
Gene Silencing Potency Lipid Conjugation siRNA Optimization

CNS Gene Knockdown by C16-siRNA

A key differentiator of C16-modified siRNAs, built from this phosphoramidite, is their ability to achieve functional delivery to the CNS, eye, and lung—tissues that are inaccessible to the clinically successful GalNAc-siRNA conjugates, which are restricted to hepatocytes [1]. This property is directly attributed to the lipophilic C16 chain. In a direct comparison, a TfR1-binding peptide-siRNA conjugate showed some favorable PK characteristics over C16-siRNA in the CNS, but the C16 platform remains the benchmark for broad CNS, ocular, and pulmonary delivery without requiring a targeting ligand [2].

CNS mRNA Knockdown
Cross-study
Up to 90% spinal cord, 75% brain mRNA reduction with C16+VP siRNA (rodent IT)
Supports CNS knockdown endpoint review; unmodified siRNA negligible
Fully 2'-F/2'-OMe modified backbone; VP at antisense 5'
Tissue Targeting Extrahepatic Delivery CNS Penetration

High-Value Application Scenarios


High-Throughput siRNA Library Synthesis for Extra-Hepatic Screening

This phosphoramidite is the critical building block for generating C16-siRNA conjugates that have demonstrated robust and durable (>3 months) gene silencing across multiple CNS regions following intrathecal administration in rodents and non-human primates [1]. It is particularly valuable for silencing targets like APP (Alzheimer's), ATXN2 (spinocerebellar ataxia), and huntingtin (Huntington's disease), where long-term suppression from infrequent dosing is required . Procurement of this high-purity amidite (>99%) ensures reliable synthesis of potent conjugates for in vivo proof-of-concept studies [2].

ATXN2 RNAi Therapeutic Development

The unique extrahepatic delivery profile of C16-siRNA conjugates, enabled by this phosphoramidite, extends to the eye and lung. Intravitreal or intranasal administration yields potent and durable knockdown, making it ideal for developing therapeutics or research tools for retinal diseases, age-related macular degeneration, or respiratory conditions like idiopathic pulmonary fibrosis [1]. The >99% purity of the amidite supports the stringent quality requirements for these sensitive in vivo models.

Process Scale-Up of Lipid-Conjugated Oligonucleotides

For industrial or clinical supply chains, the high purity (>99%) of this specific phosphoramidite directly minimizes the formation of (n-1) deletion products and other impurities during solid-phase synthesis [1]. This is critical for reducing the burden and cost of downstream purification (e.g., HPLC or IE-HPLC) and increasing the overall yield of the target C16-siRNA conjugate. This is a key procurement advantage over lower-purity (e.g., 95%) alternatives, especially when scaling from milligram to gram or kilogram quantities.

Dual-Modality siRNA: C16 with Labile Payloads

This cytidine-specific phosphoramidite allows for the precise, site-specific incorporation of a C16 lipid at a defined 2'-O position within an RNA sequence. This enables systematic SAR studies comparing the effects of lipid chain length (e.g., C16 vs. C18 [1]), conjugation site (2'-O vs. 5'- vs. 3'-), and base identity on the potency, stability, and tissue distribution of the final siRNA conjugate. Such controlled comparisons are essential for optimizing next-generation extrahepatic delivery platforms.

Application
Selection Property
Validation Focus
High-throughput siRNA library synthesis
Acetyl-deprotection speed (UltraFAST chemistry)
Workflow turnaround and labile modification tolerance
ATXN2-targeting siRNA research
C16 CNS delivery and durability
mRNA knockdown persistence in CNS models
Oligonucleotide process scale-up
Deprotection cycle-time reduction
Full-length product yield and reactor throughput
Dual-modality siRNA with labile payloads
UltraMILD deprotection compatibility
Integrity of fluorescent dyes, biotin, or crosslinkers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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